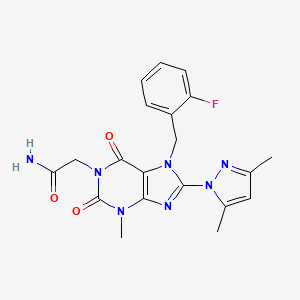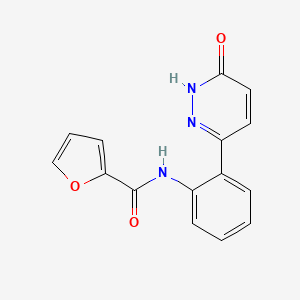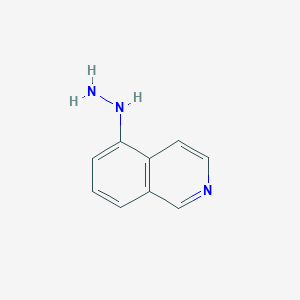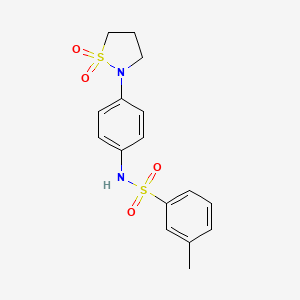![molecular formula C24H25N3OS B2554433 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 865657-65-4](/img/structure/B2554433.png)
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime” is a derivative of imidazothiazole . Imidazothiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles can be achieved under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrate the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular formula of “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C13H10N2OS . The structure of imidazo[2,1-b][1,3]thiadiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b][1,3]thiadiazoles are typically carried out in DMF with microwave irradiation . The completion of the reaction is monitored by TLC using CHCl3 and CH3OH (9:1) as eluent .Aplicaciones Científicas De Investigación
Environmental and Health Implications of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound due to their aromatic nature and potential antioxidant properties, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including BHT and DBP, have been detected in various environmental matrices and human samples, raising concerns about their potential health implications. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and even carcinogenic effects. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Imidazo[2,1-b]thiazoles, the core structure in the compound of interest, are recognized for their therapeutic versatility. These derivatives have been explored for developing new derivatives with diverse pharmacological activities. This class of compounds is integral to several therapeutic agents, underscoring the potential for the design of imidazo[2,1-b]thiazole-based compounds in drug development (Shareef et al., 2019).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to the compound , have been reviewed for their antitumor activities. Structures such as bis(2-chloroethyl)amino derivatives of imidazole and others have shown potential in the search for new antitumor drugs. This area of research highlights the importance of exploring imidazole-based compounds for therapeutic applications (Iradyan et al., 2009).
Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into CNS Drugs
Research into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into central nervous system (CNS) acting drugs underscores the potential of these compounds in treating neurological disorders. This review suggests that azole groups, common to these classes, may contribute to CNS effects, offering insights into the development of potent CNS drugs (Saganuwan, 2020).
Propiedades
IUPAC Name |
(E)-N-[(4-tert-butylphenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-17-5-9-19(10-6-17)22-21(27-13-14-29-23(27)26-22)15-25-28-16-18-7-11-20(12-8-18)24(2,3)4/h5-15H,16H2,1-4H3/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERUAXCCVISAJM-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2554370.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)